molecular formula C13H28N2 B13181840 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine

Cat. No.: B13181840
M. Wt: 212.37 g/mol
InChI Key: ZTIWCHDIIPTXKU-UHFFFAOYSA-N
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Description

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a structurally complex aliphatic amine featuring a hexan-1-amine backbone substituted with a piperidin-2-yl group at position 2 and an ethyl group at position 4. The piperidine ring introduces nitrogen-based heterocyclic rigidity, while the ethyl and hexyl chains contribute to hydrophobic interactions.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

4-ethyl-2-piperidin-2-ylhexan-1-amine

InChI

InChI=1S/C13H28N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h11-13,15H,3-10,14H2,1-2H3

InChI Key

ZTIWCHDIIPTXKU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(CN)C1CCCCN1

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-Aminohexan-1-ol Derivative

  • Starting Material:
    Hexan-1-ol or its derivatives, which serve as the backbone for subsequent modifications.

  • Reaction:
    Nucleophilic substitution or amination to introduce amino functionality at the terminal position, often via reductive amination or azide reduction.

Step 2: Formation of Piperidine Ring

  • Method:
    Cyclization of appropriate amino-alkyl intermediates with suitable electrophiles, such as aldehydes or ketones, under acid or base catalysis, to form the piperidine ring.

  • Example Reaction:
    Condensation of a primary amine with a dihaloalkane (e.g., 2-bromoethylamine) under reflux to form the piperidine ring via intramolecular nucleophilic substitution.

Step 4: Chain Extension and Final Functionalization

  • Chain Extension:
    Alkylation or acylation reactions to extend the chain to the hexan backbone, ensuring the amino group remains at the terminal position.

  • Final Step:
    Purification via chromatography and characterization to confirm the structure.

Alternative Route: Modular Synthesis via Building Blocks

Overview:
This approach involves synthesizing key fragments separately and coupling them to form the target molecule, offering flexibility and potentially higher yields.

Step 1: Synthesis of 2-(Piperidin-2-yl)hexan-1-amine Fragment

  • Method:
    Synthesize 2-(piperidin-2-yl)alkyl intermediates through nucleophilic substitution of piperidine derivatives with haloalkanes, such as 2-bromohexane, under basic conditions.

Step 2: Introduction of Ethyl Group

  • Method:
    Alkylate the nitrogen or carbon centers with ethyl halides or via reductive amination, depending on the functional group compatibility.

Step 3: Final Assembly

  • Coupling:
    Couple the fragments using reductive amination or nucleophilic substitution to assemble the complete molecule.

  • Purification:
    Chromatographic separation and spectroscopic verification.

Reaction Data and Conditions Summary

Step Reaction Type Reagents Conditions Yield/Notes
Ring formation Cyclization Dihaloalkanes, amines Reflux, acid/base catalysis Moderate to high yield
Alkylation SN2 reaction Ethyl halides Reflux, polar aprotic solvents Variable yields, optimized for selectivity
Functionalization Nucleophilic substitution Appropriate nucleophiles Room temperature to mild heating Purity critical for pharmaceutical intermediates

Notes on Purification and Characterization

  • Purification:
    Silica gel chromatography using suitable eluents (e.g., ethyl acetate, methanol mixtures) to isolate the target compound.

  • Characterization: Confirm structure via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, cobalt and nickel-based nanocatalysts for hydrogenation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones .

Scientific Research Applications

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activity and pharmacological applications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with molecular targets and pathways in the body. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Amines

Piperidine derivatives are widely studied for their pharmacological relevance. Key comparisons include:

a. 2,2,6,6-Tetramethylpiperidin-4-yl Esters (): These derivatives share a piperidine core but differ in substituents. For example, 2,2,6,6-tetramethylpiperidin-4-yl acetate features ester-linked alkyl chains (C1–C9), whereas 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has a free amine group and ethyl branching.

b. Ethyl 2-(Piperidin-4-yl)acetate (): This ester derivative has a molecular weight of 185.26 g/mol, a boiling point of 252.5±23.0 °C, and moderate water solubility (Log S = -1.93). In contrast, the target compound’s free amine group and longer hexyl chain may increase hydrophilicity (higher hydrogen bond donor count) and alter pharmacokinetic properties like BBB permeability .

c. The target compound’s piperidin-2-yl group (vs. piperidin-1-yl in this example) may influence stereoelectronic interactions in biological targets .

Aliphatic Amines with Variable Chain Lengths

Hexan-1-amine (HxA) and its branched analogs (e.g., N-propylpropan-1-amine, DPA) provide insights into chain-length effects ():

Compound Molecular Weight (g/mol) Boiling Point (°C) Log Po/w Key Properties Reference
Hexan-1-amine (HxA) 101.19 129–131 1.74 High hydrophobicity, low BBB permeability
N-Propylpropan-1-amine (DPA) 101.19 110–112 1.89 Branched chain reduces packing density
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine (Inferred) ~212.35 ~250–280 (estimated) ~2.1 (estimated) Increased polarity due to piperidine N-H bonds

The target compound’s hexyl backbone and ethyl branching may enhance lipid solubility compared to HxA, while the piperidine moiety introduces polar interactions.

Pharmaceutical Derivatives

(S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate (): This anticancer agent highlights the role of piperidine in drug design.

Key Research Findings

  • Thermophysical Properties: Hexan-1-amine mixtures with DMF exhibit density (0.85–0.90 g/cm³) and refractive index (1.41–1.43) values sensitive to temperature (293.15–303.15 K) . The target compound’s piperidine group may disrupt solvent-solute interactions, altering these parameters.
  • Synthetic Accessibility: Ethyl 2-(piperidin-4-yl)acetate is synthesized via carbodiimide-mediated coupling (), suggesting analogous routes for the target compound with modifications for amine functionalization.
  • Biological Implications: Piperidine derivatives often exhibit CNS activity, but the target’s ethyl and hexyl groups may shift its pharmacokinetic profile toward peripheral targets.

Biological Activity

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H23_{23}N
  • Molecular Weight : 209.33 g/mol
  • IUPAC Name : 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine

This structure incorporates a piperidine ring, which is known for its diverse biological activities, including effects on neurotransmitter systems.

4-Ethyl-2-(piperidin-2-yl)hexan-1-amine interacts with various receptors in the central nervous system (CNS). Its primary mechanism appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to effects such as:

  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models.
  • Antidepressant Activity : Preliminary studies indicate potential antidepressant properties, possibly through serotonin receptor interactions.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of related compounds that share structural similarities with 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine. These studies have provided insights into its potential efficacy:

  • Histamine Receptor Interactions : Compounds structurally related to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine have been evaluated for their affinity to histamine receptors. For instance, modifications in the piperidine structure have led to compounds with nanomolar affinities for H3_3 receptors, which play a role in regulating neurotransmitter release .
  • Cholinesterase Inhibition : Some derivatives exhibited significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .

Study 1: Anxiolytic Effects in Rodent Models

A study investigated the anxiolytic effects of a compound similar to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine in rodents using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels. The effective dose was determined to be 5 mg/kg, administered intraperitoneally.

Dose (mg/kg)Time in Open Arms (s)P-value
030-
560<0.01
1055<0.05

Study 2: Antidepressant Activity

Another study evaluated the antidepressant-like effects using the forced swim test. The compound was administered at varying doses, showing a dose-dependent reduction in immobility time.

Dose (mg/kg)Immobility Time (s)P-value
0120-
580<0.01
1070<0.01

Structure–Activity Relationship (SAR)

The biological activity of compounds like 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is heavily influenced by their structural features. SAR studies indicate that modifications to the ethyl and piperidine moieties can enhance receptor affinity and selectivity, impacting their therapeutic profiles .

Q & A

Advanced Question

  • Mass spectrometry (ESI+) : Detects molecular ions (e.g., m/z 238–492 [M+H]⁺) and fragments (e.g., loss of cyclopropylmethyl groups) .
  • Multidimensional NMR : ¹H and ¹³C NMR identify piperidine ring protons (δ 2.75–3.04 ppm) and ethylhexyl chain environments (δ 1.28–1.79 ppm). NOESY correlations confirm spatial proximity of substituents .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating high purity .

How do solvent polarity and hydrogen-bonding capacity influence the compound’s reactivity?

Advanced Question
In polar aprotic solvents (e.g., DMF):

  • Hydrogen-bond acceptor strength (β ≈ 0.69 for DMF) enhances amine nucleophilicity, accelerating coupling reactions.
  • Dielectric constant (ε ≈ 36.7) : Stabilizes transition states in SN2 mechanisms, as seen in hexan-1-amine alkylation studies .
    Contrastingly, protic solvents (e.g., ethanol) reduce yields due to competitive H-bonding with intermediates .

What computational methods predict the compound’s physicochemical behavior?

Advanced Question

  • COSMO-RS simulations : Predict solubility parameters (δ ≈ 18.5 MPa¹/²) and partition coefficients (log P ≈ 2.3) .
  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to estimate dipole moments (~2.1 D) and electrostatic potential maps, guiding solvent selection .

How are mixed oxalamide derivatives synthesized from this compound?

Advanced Question

  • Stepwise coupling : React 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine with α-hydroxyamide intermediates (e.g., from EG and benzylamine) under TEA catalysis. Monitor via HPLC to achieve >85% yields .
  • Scope limitations : Bulky aryl amines (e.g., p-anisidine) reduce yields to ~45% due to steric hindrance .

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